4-[4-(2-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
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Description
4-[4-(2-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C17H19F4N5 and its molecular weight is 369.368. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition . The inhibitory effect of the compound is irreversible and cannot be washed out .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function
Pharmacokinetics
The irreversible and non-competitive inhibition suggests that the compound may have a long-lasting effect .
Result of Action
The compound’s action results in the inhibition of ENTs, reducing the uptake of uridine . This could potentially affect various cellular processes, including nucleotide synthesis and regulation of adenosine function .
Biochemical Analysis
Biochemical Properties
The compound 4-[4-(2-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine plays a role in biochemical reactions, particularly as an inhibitor of Equilibrative Nucleoside Transporters (ENTs) . ENTs are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has shown more selectivity towards ENT2 than ENT1 .
Cellular Effects
In cellular processes, this compound affects the uptake of uridine in cells . It reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km . It does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an irreversible and non-competitive inhibitor of ENTs . Molecular docking analysis suggests that its binding site in ENT1 may be different from that of other conventional inhibitors .
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of this compound on ENTs could not be washed out, suggesting a long-term effect .
Metabolic Pathways
It is known to interact with ENTs, which play a vital role in nucleotide synthesis
Transport and Distribution
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F4N5/c1-24(2)16-22-14(17(19,20)21)11-15(23-16)26-9-7-25(8-10-26)13-6-4-3-5-12(13)18/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMRKNVRWYVGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F4N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.